Isobrucein A

Description

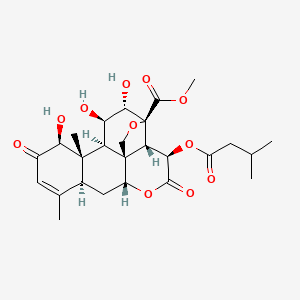

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H34O11 |

|---|---|

Molecular Weight |

522.5 g/mol |

IUPAC Name |

methyl (1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C26H34O11/c1-10(2)6-15(28)37-17-19-25-9-35-26(19,23(33)34-5)21(31)16(29)18(25)24(4)12(8-14(25)36-22(17)32)11(3)7-13(27)20(24)30/h7,10,12,14,16-21,29-31H,6,8-9H2,1-5H3/t12-,14+,16+,17+,18+,19+,20+,21-,24-,25+,26-/m0/s1 |

InChI Key |

NTBOLWMPXFGUHO-FTSLJJEMSA-N |

SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O |

Origin of Product |

United States |

Botanical Sourcing and Advanced Isolation Methodologies for Isobrucein a

Botanical Sourcing and Geographical Distribution of Isobrucein A-Producing Species

Identification of Specific Plant Genera and Species

This compound is primarily isolated from plants belonging to the Simaroubaceae family. wikipedia.orgscielo.br This family comprises approximately 32 genera and over 170 species of trees and shrubs with a pantropical distribution. scielo.br

Key plant species known to produce this compound include:

Brucea javanica : Commonly known as Java brucea or "Lada pahit" in Malaysia, this plant is widely distributed throughout Asia. rsc.org The fruits and seeds are particularly noted for their chemical constituents. rsc.orgresearchgate.net this compound has been identified as a major compound in ethanolic extracts of its fruits. rsc.orgresearchgate.netrsc.org

Brucea antidysenterica : This species is another significant source of quassinoids, including this compound. tandfonline.comnih.govjst.go.jp

Soulamea amara : Found in coastal regions from Borneo to Micronesia and Melanesia, this species contains this compound in its wood, stem bark, and twigs. prota4u.org

Picrolemma sprucei : This Amazonian plant is also a known source of this compound. nih.govresearchgate.net

Other species within the Simaroubaceae family from which various quassinoids have been isolated include Ailanthus excelsa, Picrasma ailanthoides, and Quassia amara. wikipedia.org

Table 1: Plant Sources of this compound

| Genus | Species | Common Name(s) | Part(s) Containing this compound |

| Brucea | javanica | Java brucea, Lada pahit | Fruits, Seeds |

| Brucea | antidysenterica | N/A | Wood |

| Soulamea | amara | N/A | Wood, Stem Bark, Twigs |

| Picrolemma | sprucei | N/A | Stems |

Influence of Geographical Factors on this compound Content

The geographical distribution of the Simaroubaceae family is pantropical, with significant concentrations in tropical America, Africa, Madagascar, Asia (including Malaysia), and the Pacific regions of Australia. scielo.br The specific environmental and climatic conditions of these regions can influence the phytochemical profile of the plants, including the concentration of quassinoids like this compound. mdpi.com

For instance, Brucea javanica is found in open areas and secondary forests across Asia. rsc.org Soulamea amara is specifically adapted to coastal environments. prota4u.org The unique flora of geographically isolated regions, such as Australia, which is home to many endemic species, may also harbor plants with significant bioactive compounds. mdpi.com The concentration of secondary metabolites in plants, including quassinoids, can be affected by factors such as soil composition, altitude, and climate, leading to variations in this compound content among plants of the same species grown in different locations.

Modern Chromatographic and Extraction Techniques for this compound Purification

The isolation and purification of this compound from its natural sources involve a series of advanced extraction and chromatographic methods to achieve high purity for research purposes.

High-Resolution Separation Strategies (e.g., HPLC, CCC)

Countercurrent chromatography (CCC) is another powerful liquid-liquid chromatography technique used for separating natural products like this compound. wikipedia.orgaocs.org CCC avoids the use of a solid support, which prevents the irreversible adsorption of the analyte and can lead to higher recovery. wikipedia.orgresearchgate.net This method utilizes two immiscible liquid phases, and the separation is based on the differential partitioning of the components between these two phases. wikipedia.orgaocs.org CCC is particularly well-suited for preparative-scale separations. researchgate.net

Advanced Extraction Methods (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)

Initial extraction of this compound from plant material often involves maceration with organic solvents like ethanol (B145695) or methanol (B129727). rsc.orgbiorxiv.orgresearchgate.net However, more advanced and efficient methods are increasingly being utilized.

Supercritical Fluid Extraction (SFE) is a green extraction technique that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. ajgreenchem.comscielo.br By manipulating pressure and temperature, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. ajgreenchem.comscielo.br SFE offers advantages such as reduced use of organic solvents and lower operating temperatures, which helps in preserving thermolabile compounds. ajgreenchem.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. anton-paar.comsairem.comindianchemicalsociety.com This method can significantly reduce extraction time and solvent consumption compared to conventional techniques like Soxhlet extraction. anton-paar.com The efficiency of MAE depends on factors such as the solvent's dielectric properties, temperature, and microwave power. indianchemicalsociety.com

Purity Assessment Methodologies in Research Scale

The purity of isolated this compound is critical for accurate biological and chemical studies. A combination of analytical techniques is used to confirm the identity and purity of the compound.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is used to assess the purity of the final product. scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF), is employed to confirm the molecular weight and elemental composition of this compound. rsc.orgrsc.org LC-MS/MS can provide structural information through fragmentation patterns. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR techniques are essential for the complete structural elucidation of the isolated compound and to ensure it is free from impurities. rsdjournal.orgnih.gov

Melting Point Determination : A sharp and defined melting point is an indicator of the purity of a crystalline compound. scielo.br

Structural Elucidation and Stereochemical Assignment Methodologies for Isobrucein a

Spectroscopic Techniques for Comprehensive Structural Determination

Spectroscopy is the cornerstone for determining the chemical structure of new compounds. ontosight.ai A suite of spectroscopic methods is employed to ascertain the connectivity of atoms and the nature of the functional groups within Isobrucein A.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. guidechem.com For a molecule with the complexity of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

1D NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment and number of different protons and carbons in the molecule. However, due to the large number of signals and their potential for overlap in a complex molecule like a quassinoid, 2D NMR techniques are indispensable for unambiguous assignment.

The standard 2D NMR experiments used in the structural elucidation of quassinoids include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is fundamental for tracing out proton-proton connectivity within molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing definitive C-H one-bond connections. guidechem.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the individual spin systems and fragments identified by COSY and HSQC, allowing for the assembly of the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. parchem.com Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass accuracy in the low parts-per-million (ppm) range.

For this compound, HRMS analysis, often coupled with liquid chromatography (LC-MS), would be the definitive method to confirm its molecular formula. Based on its known structure, the molecular formula of this compound is C₂₆H₃₄O₁₁. This information is fundamental and precedes the detailed structural analysis by NMR.

Table 1: Molecular Formula and Mass Data for this compound

| Property | Value |

| Molecular Formula | C₂₆H₃₄O₁₁ |

| Calculated Exact Mass | 522.2101 u |

| Monoisotopic Mass | 522.2101 u |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide important information about the functional groups and electronic systems present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. This technique is highly effective for identifying specific functional groups. For this compound, IR spectroscopy would confirm the presence of key structural motifs common to quassinoids.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy levels. This method is used to identify chromophores, which are light-absorbing parts of a molecule, such as conjugated systems. The picrasane (B1241345) skeleton of quassinoids typically contains a conjugated enone system, which gives rise to a characteristic UV absorption.

Table 2: Expected Spectroscopic Data from IR and UV-Vis for this compound

| Spectroscopy Type | Functional Group / Chromophore | Expected Absorption Range |

| IR | O-H (Hydroxyls) | ~3400 cm⁻¹ (broad) |

| C=O (Ester) | ~1735 cm⁻¹ | |

| C=O (δ-Lactone) | ~1740 cm⁻¹ | |

| C=O (Ketone) | ~1680 cm⁻¹ | |

| C=C (Alkene) | ~1640 cm⁻¹ | |

| UV-Vis | α,β-Unsaturated Ketone (Enone) | λₘₐₓ ~240-255 nm |

Note: The expected absorption ranges are based on typical values for these functional groups found in related quassinoid structures.

Chiroptical Methods for Stereochemical Assignment

This compound possesses multiple stereocenters, making the determination of its absolute configuration a significant challenge. Chiroptical methods, which measure the differential interaction of a chiral molecule with polarized light, are essential for this purpose.

Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for assigning absolute configuration.

For complex molecules like this compound, the experimental ECD spectrum is often compared with theoretical spectra calculated for all possible stereoisomers using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute stereochemistry of the molecule. This approach has been successfully applied to determine the configuration of other complex quassinoids.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of a compound's optical rotation as a function of the wavelength of light. An ORD spectrum is a plot of specific rotation versus wavelength.

The shape of the ORD curve, particularly in the vicinity of a chromophore's absorption band, gives rise to a phenomenon known as the Cotton effect, which is characterized by a peak and a trough. The sign and shape of this Cotton effect curve are directly related to the stereochemistry of the environment around the chromophore. Historically, empirical rules, such as the octant rule for ketones, were developed to correlate the sign of the Cotton effect with the absolute configuration of the molecule. While now often used in conjunction with ECD, ORD remains a valuable technique in stereochemical analysis.

Biosynthetic Pathways and Metabolic Engineering Approaches for Isobrucein a

Proposed Biogenetic Route and Precursor Incorporation Studies

The biosynthesis of quassinoids, including Isobrucein A, is a multi-step process that begins with common triterpenoid (B12794562) precursors and involves extensive oxidative modifications. nih.gov

Like other triterpenoids, the journey to this compound begins with the universal five-carbon isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com In plants, these precursors are primarily synthesized through the methylerythritol phosphate (B84403) (MEP) pathway located in the plastids. mdpi.com The initial steps of quassinoid biosynthesis are thought to be identical to those of limonoids, another class of triterpenoids. frontiersin.orgnih.gov This shared pathway points to a common evolutionary origin. researchgate.net

The first committed step involves the cyclization of 2,3-oxidosqualene (B107256), which is formed from the head-to-tail condensation of farnesyl pyrophosphate (a C15 sesquiterpene) units. Research on the plant Ailanthus altissima, a known producer of quassinoids, identified an oxidosqualene cyclase, AaOSC2, that synthesizes tirucalla-7,24-dien-3β-ol. frontiersin.org This triterpenoid serves as a key precursor, which is then converted into the protolimonoid melianol (B1676181), a shared intermediate with limonoid biosynthesis. frontiersin.orgnih.gov

Table 1: Key Precursors in the Early Stages of Quassinoid Biosynthesis

| Precursor | Class | Role |

|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | Isoprenoid | C5 building block |

| Dimethylallyl Pyrophosphate (DMAPP) | Isoprenoid | C5 building block |

| 2,3-Oxidosqualene | Triterpene | Substrate for cyclization |

| Tirucalla-7,24-dien-3β-ol | Triterpenoid | Product of initial cyclization |

This table summarizes the initial molecular building blocks that lead to the formation of the quassinoid scaffold.

From the protolimonoid intermediate melianol, the pathway to this compound involves a series of complex cyclization and functionalization reactions. The biosynthesis involves an extensive oxidative degradation of the initial triterpenoid precursor to form the characteristic degraded C20 scaffold of most quassinoids. nih.govmdpi.com

The proposed biogenetic route involves numerous steps of oxidation, rearrangement, and cleavage of carbon-carbon bonds to form the intricate polycyclic core. nih.govnih.gov While the exact sequence and intermediates for this compound are not fully elucidated, the general transformation from a C30 triterpenoid to a C20 quassinoid involves the loss of ten carbon atoms. The formation of the lactone ring, a common feature in quassinoids, is a critical functionalization step. nih.gov These extensive modifications result in the highly oxygenated and structurally complex molecule that is this compound.

Enzymatic Machinery Involved in this compound Biosynthesis

The complex chemical transformations in the this compound pathway are catalyzed by a suite of specialized enzymes. Identifying and characterizing these proteins is key to understanding and engineering the pathway.

Cytochrome P450 monooxygenases (CYPs or P450s) are crucial for the biosynthesis of triterpenoids, playing a central role in the extensive oxidative modifications that characterize quassinoid formation. researchgate.netnih.gov These heme-containing enzymes catalyze regio- and stereoselective hydroxylations and other oxidative reactions, which are essential for creating the functionalized quassinoid skeleton. nih.govresearchgate.net

In the early stages of the pathway in Ailanthus altissima, two specific cytochrome P450s, AaCYP71CD4 and AaCYP71BQ17, have been identified. frontiersin.org These enzymes work in sequence to convert tirucalla-7,24-dien-3β-ol into melianol. frontiersin.org It is hypothesized that a cascade of additional, yet to be fully identified, P450s, along with other enzyme classes like dehydrogenases and acyltransferases, are responsible for the subsequent steps that tailor the molecule into this compound. researchgate.net

Table 2: Characterized Enzymes in Early Quassinoid Biosynthesis

| Enzyme | Enzyme Class | Plant Source | Function |

|---|---|---|---|

| AaOSC2 | Oxidosqualene Cyclase | Ailanthus altissima | Converts 2,3-oxidosqualene to tirucalla-7,24-dien-3β-ol |

| AaCYP71CD4 | Cytochrome P450 | Ailanthus altissima | Part of the conversion of tirucalla-7,24-dien-3β-ol to melianol |

This table details the enzymes identified in the initial steps of the biosynthetic pathway leading to quassinoids.

In plants, genes for specialized metabolic pathways are often organized into biosynthetic gene clusters (BGCs). frontiersin.orgbiorxiv.org These clusters facilitate the co-regulation and inheritance of the entire pathway. Research efforts utilizing transcriptome and metabolome data have been instrumental in identifying candidate genes for quassinoid biosynthesis. frontiersin.orgnih.gov

By analyzing gene co-expression patterns in Ailanthus altissima, researchers were able to pinpoint the genes encoding the first three enzymes in the pathway. nih.gov It is anticipated that further analysis of genomic data from this compound-producing plants, like Brucea javanica, will reveal a larger BGC containing the full suite of genes required for its synthesis. nih.gov Functional annotation of these gene clusters, often through heterologous expression in model organisms, is a critical step in verifying the role of each enzyme in the pathway. frontiersin.orgmdpi.com

Metabolic Engineering and Biotechnological Strategies for this compound Production

The low abundance of this compound in its natural plant sources presents a significant challenge for its supply. Metabolic engineering offers a promising alternative for sustainable and scalable production. lbl.govnih.govresearchgate.net This involves transferring the biosynthetic pathway into a microbial or plant host that can be easily cultivated. nih.govnih.gov

The common plant host Nicotiana benthamiana and microorganisms like Saccharomyces cerevisiae (yeast) are frequently used for the heterologous production of plant-derived compounds. nih.govlbl.gov The successful recapitulation of the early quassinoid pathway in N. benthamiana demonstrates the feasibility of this approach. nih.gov

Future strategies will likely involve:

Discovery of the complete pathway: Identifying all the genes and enzymes responsible for converting melianol to this compound.

Heterologous expression: Transferring the entire biosynthetic gene cluster into a suitable production host like yeast. mdpi.com

Pathway optimization: Enhancing the metabolic flux towards this compound by engineering the host's central metabolism to increase the supply of precursors like IPP and DMAPP. lbl.govnih.gov

Synthetic biology approaches: Utilizing protein engineering to improve the efficiency and specificity of the biosynthetic enzymes. nih.gov

These biotechnological strategies hold the potential to create a sustainable and economically viable source of this compound, enabling further research and development. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isopentenyl pyrophosphate (IPP) |

| Dimethylallyl pyrophosphate (DMAPP) |

| Farnesyl pyrophosphate |

| 2,3-Oxidosqualene |

| Tirucalla-7,24-dien-3β-ol |

Heterologous Expression Systems for Pathway Reconstruction

The complete biosynthetic pathway of this compound has not yet been fully elucidated, which presents a significant hurdle for its reconstruction in a heterologous host. However, recent breakthroughs in understanding the early stages of quassinoid biosynthesis have paved the way for future endeavors in this area.

Early Steps in Quassinoid Biosynthesis:

Research on the invasive tree of heaven (Ailanthus altissima), another member of the Simaroubaceae family, has identified the initial committed steps in the biosynthesis of quassinoids. nih.govresearchgate.net This research revealed that the pathway commences with the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids. This crucial step is catalyzed by an oxidosqualene cyclase (OSC), specifically a tirucalla-7,24-dien-3β-ol synthase (TS). nih.govresearchgate.net

Following the initial cyclization, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s). Two specific P450s, AaCYP71CD4 and AaCYP71BQ17, have been identified to convert tirucalla-7,24-dien-3β-ol into the protolimonoid melianol. nih.govresearchgate.net This finding is significant as it confirms the long-held hypothesis that quassinoids and limonoids, another class of triterpenoids, share a common evolutionary origin from protolimonoids. nih.govresearchgate.netfrontiersin.org The subsequent enzymatic steps that transform melianol into the diverse array of quassinoids, including this compound, are still under investigation. These later steps are presumed to involve a series of further oxidations, rearrangements, and tailoring reactions, likely catalyzed by additional P450s and other enzyme classes. nih.govresearchgate.net

Challenges and Potential of Heterologous Systems:

The reconstruction of such a complex, multi-enzyme pathway in a heterologous host is a considerable challenge. The functional expression of plant-derived P450s in microbial hosts like Saccharomyces cerevisiae (yeast) can be particularly difficult due to differences in codon usage, post-translational modifications, and the need for proper interaction with a cytochrome P450 reductase (CPR). mdpi.comnih.gov

Despite these challenges, yeast remains a promising chassis for the production of terpenoids due to its well-characterized genetics and metabolic pathways. mdpi.comnih.gov Successful heterologous production of other complex terpenoids, such as artemisinin (B1665778) and various alkaloids, in engineered yeast provides a roadmap for future attempts with quassinoids. mdpi.comresearchgate.net

Plant-based systems, such as hairy root cultures, offer an alternative platform for heterologous expression and pathway reconstruction. nrel.gov These cultures are known for their genetic stability and capacity for producing complex secondary metabolites. nrel.gov While the direct heterologous expression of the entire this compound pathway in a different plant species via hairy roots has not been reported, this system holds potential for expressing key pathway genes to boost production in the native plant or for pathway elucidation studies.

The table below summarizes the known enzymes in the early stages of quassinoid biosynthesis.

| Enzyme Name | Abbreviation | Enzyme Class | Function in Quassinoid Biosynthesis | Source Organism |

| Tirucalla-7,24-dien-3β-ol synthase | AaTS / AaOSC2 | Oxidosqualene Cyclase | Cyclization of 2,3-oxidosqualene to tirucalla-7,24-dien-3β-ol | Ailanthus altissima |

| Cytochrome P450 71CD4 | AaCYP71CD4 | Cytochrome P450 Monooxygenase | Oxidation of tirucalla-7,24-dien-3β-ol | Ailanthus altissima |

| Cytochrome P450 71BQ17 | AaCYP71BQ17 | Cytochrome P450 Monooxygenase | Further oxidation leading to melianol | Ailanthus altissima |

Strategies for Enhanced this compound Yields

Given the low natural abundance of this compound, significant research efforts are directed towards developing strategies to enhance its production. These strategies primarily focus on metabolic engineering of potential production hosts and optimizing culture conditions.

Metabolic Engineering in Yeast:

Should the complete biosynthetic pathway of this compound be elucidated and successfully transferred to Saccharomyces cerevisiae, several metabolic engineering strategies could be employed to increase yields. These strategies have proven effective for other triterpenoids and complex natural products. nih.govresearchgate.netnih.gov

One key approach is to enhance the supply of the precursor molecule, 2,3-oxidosqualene. This can be achieved by overexpressing genes in the native mevalonate (B85504) (MVA) pathway of yeast. nih.gov Additionally, knocking out or downregulating genes involved in competing pathways, such as sterol biosynthesis, can redirect metabolic flux towards the desired product. researchgate.net For instance, targeting genes like ROX1, DGK1, and PAH1 in yeast has been shown to improve the production of MVA pathway derivatives. researchgate.net

Another critical aspect is ensuring the efficient functioning of the heterologous biosynthetic enzymes, particularly the numerous P450s. This can involve codon optimization of the plant genes for expression in yeast, co-expression of a suitable cytochrome P450 reductase (CPR), and engineering the endoplasmic reticulum to better accommodate these membrane-bound enzymes. nih.govnih.gov Furthermore, balancing the expression levels of all pathway genes is crucial to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flow towards the final product.

Enhancement in Hairy Root Cultures:

For enhancing the production of this compound in its native producer, Brucea javanica, hairy root cultures present a promising avenue. These cultures can be established by transformation with Agrobacterium rhizogenes and offer a stable and continuous system for producing secondary metabolites. nrel.govmdpi.comsemanticscholar.org

A primary strategy to boost production in hairy root cultures is elicitation. nih.govnih.gov Elicitors are compounds that trigger defense responses in plants, which often leads to an increased synthesis of secondary metabolites. Both biotic elicitors (e.g., fungal extracts, polysaccharides) and abiotic elicitors (e.g., methyl jasmonate, salicylic (B10762653) acid, heavy metals) have been successfully used to enhance the production of various compounds in different hairy root systems. nih.govmdpi.comresearchgate.net The specific choice of elicitor, its concentration, and the timing of application would need to be optimized for this compound production in Brucea javanica hairy roots.

Media optimization is another critical factor. Modifying the nutrient composition, pH, and hormone levels in the culture medium can significantly impact both biomass accumulation and secondary metabolite production. nih.gov Furthermore, precursor feeding, where an early-stage intermediate of the biosynthetic pathway is supplied to the culture, can also lead to increased yields of the final product.

The following table outlines potential strategies for enhancing this compound yields in different production systems.

| Strategy | Approach | Target System | Potential Outcome |

| Precursor Supply Enhancement | Overexpression of mevalonate pathway genes (e.g., tHMG1, ERG20). Downregulation of competing pathways (e.g., sterol biosynthesis). | Saccharomyces cerevisiae | Increased availability of 2,3-oxidosqualene for quassinoid biosynthesis. |

| Enzyme Engineering & Optimization | Codon optimization of biosynthetic genes. Co-expression with a compatible cytochrome P450 reductase. Engineering the endoplasmic reticulum. | Saccharomyces cerevisiae | Improved functional expression and activity of heterologous enzymes, particularly P450s. |

| Pathway Balancing | Fine-tuning the expression levels of all pathway enzymes using different promoters and gene copy numbers. | Saccharomyces cerevisiae | Prevention of toxic intermediate accumulation and optimized metabolic flux. |

| Elicitation | Application of biotic (e.g., yeast extract, chitosan) or abiotic (e.g., methyl jasmonate, salicylic acid) elicitors. | Brucea javanica Hairy Root Cultures | Stimulation of the plant's defense response, leading to increased this compound biosynthesis. |

| Media Optimization | Adjusting nutrient composition, pH, and plant growth regulators in the culture medium. | Brucea javanica Hairy Root Cultures | Enhanced biomass growth and/or specific productivity of this compound. |

| Precursor Feeding | Supplying an early-stage biosynthetic intermediate (e.g., melianol, if available) to the culture. | Brucea javanica Hairy Root Cultures | Increased flux through the later stages of the biosynthetic pathway leading to higher this compound accumulation. |

Chemical Synthesis Strategies and Analog Generation for Isobrucein a

Total Synthesis Approaches to Isobrucein A

While a formal total synthesis of this compound has not been published to date, the successful syntheses of closely related and structurally complex quassinoids, such as Bruceantin (B1667948) jst.go.jpacs.org, Glaucarubinone capes.gov.bracs.org, and Simalikalactone D acs.orgacs.org, provide a clear roadmap for how such a feat could be accomplished. The strategies developed for these molecules offer valuable insights into potential retrosynthetic pathways, key bond formations, and stereochemical control for an this compound synthesis.

A retrosynthetic analysis of this compound would involve strategically breaking down its complex pentacyclic core into simpler, more manageable precursors. researchgate.net The primary goal is to identify key disconnections that simplify the molecule while setting the stage for reliable and stereocontrolled bond-forming reactions in the forward synthesis. researchgate.net

Based on strategies for analogous quassinoids, a plausible retrosynthesis for this compound (Structure 1) would prioritize the late-stage introduction of sensitive functional groups, such as the C-15 ester and the various hydroxyl groups. The core of the strategy would likely revolve around the construction of the CDE ring system, followed by the annulation of the AB rings.

Key Disconnection Points:

C-15 Ester Linkage: The isovalerate ester at the C-15 position would be one of the final additions, formed via esterification of the corresponding C-15 hydroxyl group on the completed pentacyclic core (the bruceolide (B1213402) skeleton). This approach was used in the final steps of the Bruceantin total synthesis. jst.go.jp

Ring A Diosphenol: The α,β-unsaturated ketone (enone) functionality in Ring A is a common feature in bruceolides. Its construction could be approached through oxidation of a suitable precursor. However, studies toward Bruceantin synthesis have noted that the early introduction of this diosphenol functionality can be problematic, suggesting it is best formed from a protected precursor in later stages. purdue.edu

Intramolecular Diels-Alder Reaction: A powerful strategy for constructing the polycyclic core of quassinoids involves an intramolecular Diels-Alder (IMDA) reaction. purdue.edunih.gov For this compound, a key disconnection could be across the B and C rings, breaking it down into a precursor containing a diene and a dienophile. This powerful reaction can form multiple stereocenters and rings in a single, highly controlled step.

Ring C and D Construction: The central C and D rings, containing the vital oxymethylene bridge, represent the heart of the synthetic challenge. Approaches toward Simalikalactone D have involved constructing a tricyclic intermediate containing the C ring, which is then elaborated. researchgate.net Another strategy involves the addition of a nucleophile to a coumalate ester, which serves as the D-ring precursor. purdue.edu

A simplified, hypothetical retrosynthesis is outlined below:

Interactive Table 1: Hypothetical Retrosynthetic Strategy for this compound

| Step | Target/Intermediate | Key Disconnection/Transformation | Precursor(s) | Relevant Precedent |

| 1 | This compound | C-15 Esterification | Bruceolide-type core + Isovaleric acid | Total Synthesis of Bruceantin jst.go.jp |

| 2 | Bruceolide-type Core | Ring A Enone Formation | Ring A saturated ketone | Studies toward Bruceantin purdue.edu |

| 3 | Pentacyclic Skeleton | Intramolecular Diels-Alder | Tri- or tetracyclic diene-dienophile | Synthesis of Simalikalactone D nih.gov |

| 4 | Diene-Dienophile Precursor | Annulation/Coupling Reactions | Simpler cyclic ketones and acyclic fragments | Synthesis of Quassin (B1678622) nih.gov |

The synthesis of a molecule with numerous stereocenters like this compound hinges on the ability to control stereochemistry at each step. tandfonline.com Furthermore, the presence of multiple, similar functional groups (e.g., several hydroxyls, ketones, and esters) necessitates high chemoselectivity—the ability to react one site while leaving others untouched.

Stereocontrol in Ring Formation: As mentioned, the intramolecular Diels-Alder reaction is a cornerstone for establishing relative stereochemistry. The geometry of the tether connecting the diene and dienophile, along with chiral auxiliaries or catalysts, can dictate the facial selectivity of the cycloaddition, thereby setting multiple chiral centers simultaneously. purdue.edu

Substrate-Controlled Reactions: In many syntheses of related quassinoids, the complex, rigid conformation of an advanced intermediate is used to direct the approach of incoming reagents. For example, reductions or epoxidations can be forced to occur from the less sterically hindered face of the molecule, ensuring a single stereochemical outcome. nih.gov

Chemoselective Operations: The final stages of the Bruceantin total synthesis highlight the need for precise chemoselectivity. jst.go.jp For instance, to introduce the C-15 hydroxyl group, chemists performed a sequence involving the selective reduction of the lactone carbonyl in the presence of a conjugated ketone in Ring A, followed by a series of oxidation steps. This demonstrates the ability to differentiate between two similar carbonyl groups within the same molecule. Protecting groups are also essential tools to temporarily mask reactive sites (like hydroxyl groups) while other parts of the molecule are being modified.

The total synthesis of this compound remains an unsolved problem, fraught with significant challenges that require innovative solutions.

Construction of the Highly Oxygenated Core: The dense arrangement of oxygen atoms, particularly around the C, D, and E rings, is a major hurdle. Many synthetic attempts can be derailed by unexpected rearrangements or reactions due to the proximity of these functional groups.

The C-8 Oxymethylene Bridge: Forming the C-8 to C-13 ether linkage within the strained polycyclic system is a non-trivial synthetic step that must be carefully planned.

Stereochemical Complexity: this compound possesses a large number of contiguous chiral centers. naturalproducts.net Establishing the correct relative and absolute stereochemistry for all of them is perhaps the greatest challenge and requires a long, highly optimized synthetic sequence.

Innovation: Overcoming these challenges would likely rely on modern synthetic innovations. This could include the use of organocatalysis for asymmetric transformations, new transition-metal-catalyzed coupling reactions to form key carbon-carbon bonds, and advanced computational modeling to predict the outcomes of key stereochemical-determining steps. The successful synthesis of Quassin, for instance, employed a novel annulation initiated by catalytic hydrogen atom transfer. nih.gov

Semisynthesis of this compound from Related Natural Quassinoids

Given the immense difficulty of total synthesis, a more practical route to this compound and its analogs is through the chemical modification of more abundant, structurally related quassinoids. Natural products like Brusatol or Bruceine A, which share the same core skeleton, are ideal starting points. ucl.ac.uk Semisynthesis leverages the complex scaffold provided by nature and focuses on the targeted modification of specific functional groups. mdpi.com

The primary goal of derivatization is to selectively modify the functional groups of a precursor molecule, such as Brusatol, to match those of the target, this compound. This typically involves the protection of certain reactive groups, followed by the modification of others, and finally deprotection.

A key difference between many potential precursors and this compound is the ester group at C-15 and the substituent at C-3. For example, Brusatol has an ester at C-3 and a hydroxyl group at C-15. A semisynthetic campaign might involve:

Selective Protection: Protecting the hydroxyl groups at C-11 and C-12 to prevent them from reacting in subsequent steps. The C-3 hydroxyl group in a precursor like Bruceolide might also be selectively protected. mdpi.com

Esterification/Acylation: Introducing the desired ester group. For instance, several studies have demonstrated the successful acylation and derivatization of the C-3 and C-15 hydroxyls of Bruceolide to create novel carbonates and esters with enhanced biological activity. acs.org

Deprotection: Removing the protecting groups to unveil the final target molecule.

The conversion of a readily available quassinoid like Bruceine B (which has an acetate (B1210297) at C-15) or Brusatol into this compound would require a precise sequence of chemical transformations.

Interactive Table 2: Potential Semisynthetic Route from Bruceine B to this compound

| Step | Reaction Type | Description | Key Reagents | Reference for Method |

| 1 | Saponification (Ester Hydrolysis) | Selectively remove the acetyl group at C-15 of Bruceine B to reveal the free hydroxyl group, yielding Bruceolide. | Mild basic conditions (e.g., K₂CO₃, MeOH) | General quassinoid modification ucl.ac.uk |

| 2 | Selective Protection | Protect the C-3 hydroxyl group of the resulting Bruceolide intermediate. | TBDMS-Cl or similar silyl (B83357) ether protecting groups | Semisynthesis of Brusatol derivatives mdpi.com |

| 3 | Esterification | Acylate the now-free C-15 hydroxyl group with isovaleryl chloride or isovaleric anhydride. | Isovaleryl chloride, DMAP, Pyridine | Esterification of Bruceolide acs.orgebi.ac.uk |

| 4 | Deprotection | Remove the protecting group from the C-3 position to yield this compound. | TBAF (for silyl ethers) | Standard organic chemistry procedures |

This semisynthetic approach avoids the complexities of building the pentacyclic skeleton from scratch, making it a much more efficient and viable strategy for producing this compound for further study and for generating novel analogs by varying the ester group introduced in the final steps.

Design and Synthesis of this compound Derivatives and Analogs

The generation of this compound derivatives and analogs is a critical area of research aimed at optimizing the therapeutic potential of this complex natural product. Strategies are primarily focused on semi-synthesis, leveraging the naturally occurring scaffold, and, to a lesser extent, on the total synthesis of simplified core structures. These efforts are guided by a need to enhance target-specific activity while mitigating the broad cytotoxicity often associated with potent quassinoids. nih.govresearchtrends.net

Rational Design Principles for Structural Modification

The rational design of this compound analogs is deeply rooted in understanding its structure-activity relationships (SAR). The primary goal is to dissociate the potent, desired bioactivities (e.g., anticancer, antimalarial) from off-target toxicity. nih.govbioline.org.br Research has identified several key structural motifs on the quassinoid backbone that are crucial for its biological effects. bioline.org.brtandfonline.com

Key SAR findings that guide the modification of the this compound scaffold include:

Ring A and C Modifications: The presence of a carbonyl group in Ring A and an α,β-unsaturated carbonyl or a methylenedioxy bridge in Ring C are considered important for bioactivity. tandfonline.com Quantitative structure-activity analyses have also highlighted the significance of carbonyl and hydroxyl groups on the A ring for cytotoxic activity. bioline.org.br

Epoxymethylene Bridge: An epoxymethylene bridge located between C-8 and C-13 is a recurring feature in active quassinoids and is considered a determinant for cytotoxicity. bioline.org.br

C-15 Side Chain: The nature of the ester group at the C-15 position is a critical modulator of activity. bioline.org.br Modifications at this site are a primary strategy for generating derivatives with altered potency and selectivity. For instance, studies on deacetylated isobrucein-B showed that re-esterification at the C-15 hydroxyl group could lead to derivatives with enhanced antitumor-promoting activity. jst.go.jp

Mechanism of Action: this compound and related quassinoids are known to inhibit eukaryotic protein synthesis by binding to the ribosome. acs.org This understanding allows for the design of modifications aimed at improving this interaction or altering the compound's cellular uptake and distribution to potentially enhance efficacy and reduce resistance.

Table 1: Key Structural Features of this compound and Their Role in Biological Activity

| Structural Feature | Location | Importance for Activity | Reference |

|---|---|---|---|

| Carbonyl Group | Ring A | Considered important for general bioactivity and cytotoxicity. | bioline.org.brtandfonline.com |

| α,β-Unsaturated System | Ring C | Important for antifeedant and insecticidal activity. | tandfonline.com |

| Epoxymethylene Bridge | C-8 to C-13 | Contributes significantly to cytotoxicity. | bioline.org.br |

| δ-Lactone | Ring D | Required for antifeedant and insecticidal activity. | tandfonline.com |

Diversification Strategies (e.g., Esterification, Etherification, Amidation)

Chemical diversification of the this compound scaffold is predominantly achieved through semi-synthetic modifications of the parent molecule or closely related, naturally abundant quassinoids like Isobrucein B. bioline.org.brscielo.br These strategies primarily target the reactive hydroxyl groups on the molecule.

Esterification: This is the most widely reported diversification strategy. The hydroxyl groups, particularly at C-1, C-11, and C-12, serve as convenient handles for introducing new functionalities via acetylation or the addition of other ester side chains.

Acetylation: The semi-synthetic quassinoid 1,12-diacetylisobrucein B was prepared via the acetylation of isobrucein B. scielo.br However, this modification was found to eliminate the larvicidal activity that was present in the parent compound, demonstrating that extensive esterification can be detrimental to certain biological effects. bioline.org.brscielo.br

C-15 Esterification: A series of ester derivatives were synthesized from deacetylated isobrucein-B by modifying the C-15 hydroxyl group. jst.go.jp This study found that all the resulting ester derivatives exhibited higher antitumor-promoting activity than the deacetylated precursor, with a fluorinated aliphatic ester showing the highest potency. jst.go.jp

Etherification and Amidation: While less common in the existing literature for this compound itself, etherification and amidation are fundamental strategies in medicinal chemistry for analog generation. cambridgemedchemconsulting.com

Bioisosteric Replacement: The principle of isosteric replacement, such as substituting an ester with an amide, is a rational approach to modulate a compound's properties. nih.gov An amide group can alter hydrogen bonding capacity, conformational preferences, and metabolic stability compared to an ester. cambridgemedchemconsulting.comresearchgate.net Although specific examples for this compound are not prevalent, this strategy represents a logical next step in derivatization to explore new chemical space and potentially improve drug-like properties.

Table 2: Examples of Semi-Synthetic Isobrucein Analogs and Their Reported Activity

| Parent Compound | Derivative Name | Modification Strategy | Key Biological Finding | Reference |

|---|---|---|---|---|

| Isobrucein B | 1,12-diacetylisobrucein B | Acetylation (Esterification) | Showed no larvicidal activity against A. aegypti. | bioline.org.brscielo.br |

| Neosergeolide | 12-acetylneosergeolide | Acetylation (Esterification) | Retained larvicidal activity against A. aegypti. | bioline.org.brscielo.br |

Synthesis of Structurally Simplified this compound Scaffolds

The total synthesis of the complete, highly oxygenated, and stereochemically complex this compound molecule is an exceptionally challenging endeavor. An alternative and more feasible approach is the synthesis of structurally simplified scaffolds that retain key features of the natural product. This strategy allows for more significant structural modifications than are possible through semi-synthesis and enables a more thorough exploration of the required pharmacophore.

The rationale for this approach includes:

Improved Efficiency: Building a simplified core structure is more synthetically tractable than a full total synthesis.

Novelty: It allows for the creation of novel chemical entities that cannot be accessed by modifying the natural product.

Property Optimization: It provides an opportunity to design out features associated with toxicity or poor pharmacokinetic properties from the very beginning.

Research in this area has focused on developing efficient methods for constructing key building blocks and ring systems of quassinoids. For example, synthetic strategies have been developed for quinones, which can serve as potential precursors to the intricate quassinoid ring system. jst.go.jp The existence of total synthesis campaigns for other complex quassinoids confirms that the construction of these molecular backbones from simple starting materials is possible, paving the way for the synthesis of simplified this compound mimetics. ukzn.ac.zaresearchgate.net

Elucidation of Molecular and Cellular Mechanisms of Action of Isobrucein a

Identification and Validation of Primary Molecular Targets

The precise molecular targets of Isobrucein A are not yet fully elucidated, and research is ongoing to identify the specific proteins with which it directly interacts to exert its biological effects. However, various methodologies are available to identify such targets.

Direct Binding Assays and Kinetics of this compound-Target Interactions

Once potential protein targets are identified, direct binding assays are essential to validate the interaction and to quantify its kinetics. sygnaturediscovery.comemerypharma.com These assays measure the direct interaction between a ligand (this compound) and its target protein. emerypharma.com

Direct Binding Assays: Techniques like radioligand binding assays or fluorescence polarization can be used. sygnaturediscovery.com In a radioligand binding assay, a radiolabeled version of this compound would be used to measure its binding to the target protein. sygnaturediscovery.com By competing with a known ligand or by direct measurement, the affinity of this compound for the target can be determined. sygnaturediscovery.com

Kinetics of Interaction: Understanding the kinetics of the interaction, specifically the association (kon) and dissociation (koff) rates, provides deeper insight into the drug-target interaction. nih.gov These parameters determine how quickly the compound binds to its target and how long the resulting complex lasts. nih.gov These rates can be measured using techniques like surface plasmon resonance (SPR) or by analyzing the time course of binding in direct binding assays. nih.govbiorxiv.org The ratio of koff to kon provides the equilibrium dissociation constant (Kd), a measure of binding affinity. worktribe.com

While specific protein targets for this compound have not been definitively established in the provided search results, in silico molecular docking studies have suggested potential interactions with targets like the main protease (3CLpro) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. rsdjournal.org However, these computational predictions require experimental validation through direct binding assays. rsdjournal.org

Modulation of Intracellular Signaling Pathways by this compound

This compound has been shown to influence several key intracellular signaling pathways that are crucial for cell survival, inflammation, and stress responses.

Impact on Kinase Cascades (e.g., MAPK, PI3K/Akt, STAT pathways)

Kinase cascades are central to signal transduction, and their modulation can have profound effects on cellular processes.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Some studies on related quassinoids, like bruceine D, have shown mediation through the p38-MAPK pathway. rsc.org While direct evidence for this compound's effect on the MAPK pathway is not explicitly detailed in the provided results, the anti-inflammatory effects of related compounds often involve this pathway. plos.orgnih.gov

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and metabolism. genome.jpnih.gov It is activated by various stimuli and plays a role in diverse cellular functions. genome.jp Some studies suggest that the PI3K/Akt pathway can be a target for natural compounds. openaccessjournals.complos.org While direct modulation of the PI3K/Akt pathway by isolated this compound is not specified, extracts containing this compound have been associated with effects on this pathway. nih.gov For instance, an extract of Kadsura coccinea, which contains Isobrucein B, was found to exert its effects through the PI3K-Akt signaling pathway. nih.gov

STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses. nih.govepdf.pub There is no direct evidence from the search results to suggest that this compound modulates the STAT pathway.

Regulation of Nuclear Factor Activation (e.g., NF-κB, Nrf2)

Nuclear factors are transcription factors that regulate gene expression in response to various stimuli.

NF-κB: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival. hud.ac.uk Studies on the related compound Isobrucein B have shown that it can reduce the production of pro-inflammatory cytokines, but unexpectedly, it did not inhibit the translocation of NF-κB to the nucleus in stimulated macrophages. acs.org This suggests a potential post-transcriptional mechanism of action rather than direct inhibition of NF-κB activation. acs.orgacs.org Other research indicates that some quassinoids may inhibit NF-κB signaling. hud.ac.uksbfte.org.br

Nrf2: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. mdpi.com It controls the expression of antioxidant and cytoprotective genes. mdpi.com A study on a methanol (B129727) extract of Senna septemtrionalis, which contains this compound, demonstrated an upregulation of Nrf2 and its downstream target heme oxygenase-1 (HO-1). mdpi.com This suggests that this compound may contribute to the activation of the Nrf2 antioxidant pathway. mdpi.com Downregulation of the Nrf2 pathway has been linked to increased intracellular reactive oxygen species (ROS) and mitochondrial apoptosis. jst.go.jp

Mitochondrial Dysfunction and Oxidative Stress Induction

Mitochondria are central to cellular energy production and are also key regulators of apoptosis (programmed cell death).

Mitochondrial Dysfunction: Damage to the mitochondrial membrane is an early event in apoptosis. rsc.org An ethanolic extract of Brucea javanica, containing this compound, was shown to induce apoptosis in colon cancer cells, which was associated with mitochondrial dysfunction. rsc.orgrsc.org This suggests that this compound may play a role in triggering the intrinsic mitochondrial pathway of apoptosis. researchgate.net Rotenone, another natural compound, acts as a respiratory poison by blocking electron transport in mitochondria, leading to reduced ATP production and cell death. core.ac.uk

Oxidative Stress Induction: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage and trigger apoptosis. mdpi.com The ethanolic extract of Brucea javanica, which includes this compound, was found to significantly elevate ROS levels in treated cancer cells. rsc.org This overproduction of ROS can damage lipids, proteins, and DNA, and can cause damage to the mitochondrial membrane, leading to apoptosis. rsc.org However, another study reported that the cytotoxicity of Isobrucein B was not related to oxidative stress. tandfonline.com

Cellular Responses and Phenotypic Alterations Induced by this compound

This compound, a quassinoid primarily isolated from Brucea javanica, has been identified as a significant bioactive compound contributing to the plant's traditional medicinal properties, particularly its anti-cancer effects. researchgate.netfrontiersin.orgnih.govrsc.org Research into its molecular and cellular mechanisms of action has revealed its capacity to induce a range of phenotypic alterations in cancer cells. These alterations primarily revolve around the inhibition of cell growth and the induction of programmed cell death. The following sections elucidate the specific cellular responses to this compound based on available scientific literature.

Cell Cycle Arrest and Checkpoint Activation Mechanisms

While the broader class of quassinoids has been noted for its ability to interfere with the cell cycle, specific data detailing the direct effects of isolated this compound on cell cycle progression and checkpoint activation are limited. jst.go.jp Some studies on related quassinoids suggest that these compounds can induce cell cycle arrest, particularly at the G2/M phase. nih.govscielo.brscielo.br This arrest is often associated with the modulation of key regulatory proteins.

The cell cycle is a highly regulated process involving complexes of cyclins and cyclin-dependent kinases (CDKs). youtube.comkhanacademy.orgnih.govcrick.ac.uknih.gov Progression through checkpoints, such as the G2/M transition, is governed by the activity of complexes like Cyclin B1/CDK1. nih.gov Inhibition of this complex can lead to a halt in the cell cycle, preventing mitotic entry. For instance, studies on other stilbenoid compounds have shown that G2/M arrest is correlated with the downregulation of Cyclin B1. nih.gov However, direct experimental evidence demonstrating that this compound causes cell cycle arrest through the modulation of specific cyclins, CDKs, or cyclin-dependent kinase inhibitors (CKIs) is not extensively available in the current body of scientific literature. A study on the quassinoid neosergeolide showed a general, non-specific interference with the G1, S, and G2/M phases of the cell cycle in HL-60 leukemia cells. tandfonline.com

Induction of Programmed Cell Death (Apoptosis, Necroptosis, Ferroptosis)

The induction of programmed cell death is a cornerstone of the anti-cancer activity of this compound and related quassinoids. The primary focus of research has been on apoptosis, while data on its role in other forms of programmed cell death like necroptosis and ferroptosis are not currently available. bio-techne.comnih.gov

This compound is a significant contributor to the apoptotic effects observed with ethanolic extracts of Brucea javanica. researchgate.netnih.govrsc.org Studies on HCT-116 colon cancer cells treated with this extract, which contains this compound as a major component, have demonstrated the activation of key initiator and effector caspases. researchgate.netnih.gov Specifically, significant increases in the activity of caspase-8, caspase-9, and the effector caspases-3/7 were observed. researchgate.netnih.gov

The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, which is typically initiated by the binding of death ligands to transmembrane receptors. rsc.org Concurrently, the activation of caspase-9 points to the engagement of the intrinsic, or mitochondrial, pathway. rsc.org This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and involves the release of cytochrome c from the mitochondria. frontiersin.org The simultaneous activation of both initiator caspases indicates that this compound, within the context of the B. javanica extract, can trigger apoptosis through multiple, converging pathways. rsc.org

While caspase-dependent apoptosis is clearly implicated, direct evidence for the involvement of caspase-independent apoptotic pathways for this compound is sparse. Caspase-independent apoptosis can be mediated by factors such as Apoptosis-Inducing Factor (AIF), which translocates from the mitochondria to the nucleus to induce chromatin condensation and DNA fragmentation. tandfonline.comtiprpress.comresearchgate.net Although studies have shown that other compounds can induce AIF release, research specifically linking this compound to this pathway has not been reported. researchgate.net

Autophagy is a cellular degradation and recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. nih.govexaly.com The interplay between autophagy and apoptosis is complex, with shared signaling components and regulatory crosstalk. A key marker for autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). bio-techne.comnih.govnih.govresearchgate.net

Currently, there is a lack of specific studies investigating the modulation of autophagy by isolated this compound or its interplay with the apoptotic pathways it induces. While other natural compounds have been shown to induce autophagic cell death, sometimes independently of apoptosis, this has not been demonstrated for this compound. unitywomenscollege.ac.in

Inhibition of Cellular Proliferation, Migration, and Invasion

This compound has been noted for its growth inhibitory activities against various cancer cell lines in vitro. rsc.org It is a major active constituent in Brucea javanica extracts that have been shown to inhibit the proliferation of HCT-116 colon cancer cells. researchgate.netnih.govrsc.org While these extracts show potent cytotoxic and anti-proliferative effects, specific IC50 values for purified this compound are not consistently reported across a wide range of cell lines in the available literature.

However, data for the closely related quassinoid, Isobrucein B, provides insight into the potential potency of this class of compounds. Isobrucein B has demonstrated significant cytotoxic activity against a broad spectrum of hematopoietic and solid tumor cell lines, with IC50 values in the nanomolar range for sensitive lines. researchgate.net

Table 1: Cytotoxic Activity of Isobrucein B against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| MAC-1 | Cutaneous T-cell Lymphoma | 31.9 |

| MAC-2A | Cutaneous T-cell Lymphoma | 72.3 |

| Hut-78 | Cutaneous T-cell Lymphoma | 23.5 |

| HH | Cutaneous T-cell Lymphoma | 20.3 |

| MJ | Cutaneous T-cell Lymphoma | 13.5 |

| AGS | Gastric Carcinoma | 114.9 |

| MDA-MB-435s | Breast Cancer | 209.3 |

| MDA-MB-468 | Breast Cancer | 356.8 |

Data sourced from a study on Isobrucein B, a related quassinoid. researchgate.net

Cell migration and invasion are critical processes for cancer metastasis. Standard in vitro methods to assess these activities include the wound healing (or scratch) assay and the Transwell invasion assay, which measures the ability of cells to move through a porous membrane, sometimes coated with an extracellular matrix like Matrigel. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netbiorxiv.orgnih.govnih.govnih.gov The invasive capability of cancer cells is often dependent on the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix. nih.gov Despite the importance of these processes, there is a lack of published research specifically evaluating the inhibitory effects of this compound on cellular migration, invasion, or the activity of MMPs.

Angiogenesis Inhibition Mechanisms in In Vitro Models

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. picturepark.com The in vitro tube formation assay is a widely used method to assess the anti-angiogenic potential of compounds. researchgate.netbiorxiv.orgnih.govpicturepark.comnih.govresearchgate.net In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (e.g., Matrigel), and their ability to form capillary-like tubular structures is quantified. researchgate.netnih.govpicturepark.comnih.gov

While the anti-angiogenic properties of various natural products have been investigated using this method, there are currently no specific studies in the available scientific literature that have examined the effect of isolated this compound on HUVEC tube formation or other in vitro models of angiogenesis.

Preclinical Efficacy Studies of Isobrucein a in Investigational Disease Models

In Vitro Efficacy Evaluation in Diverse Cell Line Models

Efficacy in Cancer Cell Lines (e.g., Breast, Colon, Leukemia)

Isobrucein A has demonstrated significant antiproliferative and cytotoxic activity against a variety of human cancer cell lines. Its efficacy is highlighted by its low half-maximal inhibitory concentration (IC50) values, indicating potency at micromolar and even nanomolar concentrations.

In studies involving leukemia cell lines, this compound exhibited potent cytotoxicity. For instance, against the HL-60 human leukemia cell line, an IC50 value of 0.01 µM was reported. nih.gov Another study found it to be cytotoxic toward the HL-60 strain with an IC50 of 11.8 µg/L. bioline.org.br The compound has also shown growth inhibitory activities against P-388 lymphocytic leukemia in vivo. rsc.org

With regard to colon cancer, this compound has been identified as a major bioactive compound in extracts of Brucea javanica, which have shown inhibitory effects against the HCT-116 colon cancer cell line. rsc.org The ethanolic extract of B. javanica, containing this compound, was found to inhibit the proliferation of HCT-116 cells. scispace.com

In breast cancer models, the activity of this compound appears to be dependent on the specific cell line's characteristics. For example, the MCF-7 breast cancer cell line, which has inactive STAT3, was resistant to this compound even at high concentrations. researchgate.net Conversely, breast cancer lines with activated STAT3, such as MDA-MB-468 and MDA-MB-435s, were inhibited by Isobrucein B, a closely related quassinoid, at low concentrations, suggesting a potential mechanism of action. researchgate.net

The cytotoxic effects of this compound and its related compound, Isobrucein B, have been evaluated across a broad spectrum of hematopoietic and solid tumor malignancies. researchgate.net Isobrucein B demonstrated potent cytotoxic activity against various T-leukemias/lymphomas and gastric carcinoma cell lines. researchgate.net For example, it potently inhibited several cutaneous T-cell lymphoma (CTCL) cell lines with IC50 values ranging from 13.5 nM to 72.3 nM. researchgate.net

The following table summarizes the cytotoxic activity of this compound and the related compound Isobrucein B against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value |

| This compound | HL-60 | Leukemia | 0.01 µM nih.gov |

| This compound | HL-60 | Leukemia | 11.8 µg/L bioline.org.br |

| Isobrucein B | MAC-1 | Cutaneous T-cell Lymphoma | 31.9 nM researchgate.net |

| Isobrucein B | MAC-2A | Cutaneous T-cell Lymphoma | 72.3 nM researchgate.net |

| Isobrucein B | Hut-78 | Cutaneous T-cell Lymphoma | 23.5 nM researchgate.net |

| Isobrucein B | HH | Cutaneous T-cell Lymphoma | 20.3 nM researchgate.net |

| Isobrucein B | MJ | Cutaneous T-cell Lymphoma | 13.5 nM researchgate.net |

| Isobrucein B | AGS | Gastric Carcinoma | 114.9 nM researchgate.net |

| Isobrucein B | MDA-MB-435s | Breast Cancer | 209.3 nM researchgate.net |

| Isobrucein B | MDA-MB-468 | Breast Cancer | 356.8 nM researchgate.net |

The clonogenic or colony formation assay is a crucial in vitro method to determine the long-term survival and proliferative capacity of cancer cells after treatment. abcam.comnih.gov This assay assesses the ability of a single cell to form a colony, which is defined as a cluster of at least 50 cells, thereby providing insight into the cytostatic or cytotoxic effects of a compound. abcam.comnih.gov

While specific studies detailing the effects of this compound on colony formation are not widely available, the potent antiproliferative and cytotoxic data suggest it would likely inhibit colony formation in sensitive cancer cell lines. For instance, hexane (B92381) extracts of S. versicolor, which contain cytotoxic compounds, have been shown to reduce the number of colonies in clonogenic assays of cervical cancer. researchgate.net

Tumor spheroids are three-dimensional cell culture models that more accurately mimic the microenvironment of solid tumors, including gradients of oxygen, nutrients, and proliferating cells. aps.orgplos.org Inhibition of spheroid growth is considered a significant indicator of a compound's potential anticancer efficacy. mdpi.comoncotarget.comnih.gov Mechanical stress within the tumor microenvironment can inhibit cell proliferation, primarily in the core of the spheroid. aps.org Studies have shown that the growth of human colon carcinoma spheroids can be significantly inhibited by the stiffness of the surrounding matrix. plos.org While direct evidence for this compound's effect on spheroid growth is limited, its demonstrated cytotoxicity against various cancer cells suggests it would likely inhibit the growth and viability of tumor spheroids derived from sensitive cell lines.

Efficacy in Parasitic Infection Models (e.g., Plasmodium, Leishmania)

This compound has demonstrated potent activity against various parasitic protozoa, particularly Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov In vitro studies have consistently shown its ability to inhibit the growth of different P. falciparum strains.

Against the chloroquine-sensitive 3D7 strain of P. falciparum, this compound exhibited an IC50 value of 0.05 µM. nih.gov Another study reported that this compound was active against the K1 strain of P. falciparum with an IC50 value of 0.02 µM. researchgate.net The related compound, Isobrucein B, also displayed significant antiplasmodial activity, with an IC50 of 0.002 µM against the K1 strain, which is comparable to the clinically used antimalarial drug artemisinin (B1665778). scielo.br

The following table summarizes the antiplasmodial activity of this compound and the related compound Isobrucein B.

| Compound | Parasite Strain | IC50 Value |

| This compound | P. falciparum (3D7) | 0.05 µM nih.gov |

| This compound | P. falciparum (K1) | 0.02 µM researchgate.net |

| Isobrucein B | P. falciparum (K1) | 0.002 µM scielo.br |

This compound and other quassinoids have also been investigated for their activity against Leishmania species, the causative agents of leishmaniasis. scielo.brscielo.br Macrophages are the primary host cells for Leishmania, and the parasite's ability to survive and replicate within them is crucial for infection. frontiersin.orgfrontiersin.orgplos.org While specific data on this compound's direct leishmanicidal activity is not detailed in the provided results, the known anti-leishmanial activity of other quassinoids from the same plant sources suggests potential efficacy. scienceopen.com

The invasion of host cells by parasites is a critical step in the lifecycle of pathogens like Plasmodium and Leishmania. For Plasmodium falciparum, merozoites invade erythrocytes, a process that is essential for the parasite's multiplication and the clinical manifestations of malaria. nih.govki.sebiorxiv.org This invasion is a complex process involving multiple ligand-receptor interactions. malariaworld.org Similarly, the ability of Leishmania to infect macrophages is fundamental to establishing and maintaining infection. nih.gov

While direct studies on the inhibition of host cell invasion by this compound are not explicitly detailed in the provided search results, its potent antiplasmodial activity at low concentrations suggests that it may interfere with critical parasite processes, which could include invasion. The significant inhibition of parasite growth observed in vitro implies that this compound could be acting at one or more stages of the parasite's intraerythrocytic developmental cycle, which is initiated by invasion. Further research is needed to specifically elucidate the effects of this compound on the molecular mechanisms of host cell invasion by Plasmodium and Leishmania.

Efficacy in Viral Infection Models

This compound has demonstrated potential as an antiviral agent in laboratory settings. Its mode of action is often centered on the inhibition of viral replication, a fundamental process in the lifecycle of a virus.

Viral Replication Inhibition Studies

Research has indicated that this compound can impede the replication of certain viruses. Notably, it has been identified as a potential inhibitor of HIV-1 replication. researchgate.net Studies have shown its ability to interfere with this process in H9 lymphocyte cells. researchgate.net The antiviral activity of quassinoids, the class of compounds to which this compound belongs, is a subject of ongoing research, with investigations into their effects on various viral processes. bioline.org.br

In Vivo Efficacy Assessment in Preclinical Animal Models

The effectiveness of this compound against tumors and parasites has been assessed in various animal models, offering important preliminary data on its potential therapeutic uses.

This compound Efficacy in Xenograft and Syngeneic Tumor Models

In vivo studies using animal models are crucial for evaluating the anticancer potential of compounds like this compound. These models, which involve the transplantation of cancer cells into mice, allow researchers to observe the compound's impact on tumor growth and dissemination in a living organism.

This compound has demonstrated notable cytotoxic effects against various human tumor cell lines in vitro, which provides a strong basis for its in vivo evaluation. nih.govnih.gov Studies have suggested that related quassinoids may be of interest for in vivo evaluation in xenograft tumor models based on their potent in vitro activity against cell lines such as melanoma, colon, and lung cancer. nih.govacs.org While specific data on tumor volume reduction and growth delay for this compound in vivo is part of ongoing research, the potent cytotoxic and pro-apoptotic activities of this class of compounds are well-documented. bioline.org.br

Table 1: In Vitro Cytotoxicity of Isobrucein B, a closely related quassinoid, against various human tumor cells

| Cell Line | IC50 (µg/L) |

|---|---|

| Colon | 5-27 |

| Melanoma | 5-27 |

| Leukaemia (HL-60) | 11.8 |

Data from in vitro studies on Isobrucein B, which suggest potential for in vivo efficacy. nih.govbioline.org.br

The capacity of a cancer therapy to prevent metastasis is a critical measure of its effectiveness. While direct in vivo studies focusing on the effect of this compound on metastatic burden are not extensively detailed in the provided search results, the compound's established cytotoxic properties against cancer cells suggest a potential to interfere with the processes of invasion and metastasis. The evaluation of such effects in appropriate animal models is a logical next step in its preclinical development. acs.org

This compound Efficacy in Animal Models of Parasitic Diseases

In line with the traditional use of Brucea species for treating parasitic infections, this compound has shown significant activity against various parasites in preclinical models.

The antimalarial properties of this compound have been confirmed in in vivo studies. Research using mice infected with Plasmodium berghei, a model for human malaria, has demonstrated the compound's ability to suppress parasitemia. nih.gov The mechanism underlying its effect on malaria parasites is believed to involve the inhibition of protein synthesis. bioline.org.br Furthermore, Isobrucein B, a closely related compound, has shown potent activity against chloroquine-resistant strains of Plasmodium falciparum in vitro. scielo.br

Table 2: Efficacy of this compound and Related Compounds in Parasitic Disease Models

| Compound | Parasite | Model | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Plasmodium berghei | Murine model | Suppression of parasitemia | nih.gov |

Parasite Clearance and Disease Progression Markers

Preclinical evaluations have consistently demonstrated the potent anti-parasitic activity of this compound and its closely related analogue, Isobrucein B. In vitro studies are fundamental in determining the direct effect of a compound on the parasite. Isobrucein B has shown significant inhibitory activity against the human malaria parasite, Plasmodium falciparum.

Research has quantified the in vitro efficacy of Isobrucein B against multidrug-resistant strains of P. falciparum, revealing its high potency. The 50% inhibitory concentration (IC₅₀)—the concentration of a drug that is required for 50% inhibition in vitro—for Isobrucein B was found to be as low as 0.002 µM. nih.gov This level of activity is comparable to that of clinically established antimalarial drugs like artemisinin (IC₅₀ = 0.002 µM) and quinine (B1679958) (IC₅₀ = 0.012 µM). nih.gov

Table 1: In Vitro Antiplasmodial Activity of Isobrucein B and Standard Antimalarial Drugs

| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Isobrucein B | K1 (multidrug-resistant) | 0.002 | nih.gov |

| Neosergeolide | K1 (multidrug-resistant) | 0.008 | nih.gov |

| Artemisinin | K1 (multidrug-resistant) | 0.002 | nih.gov |

| Quinine | K1 (multidrug-resistant) | 0.012 | nih.gov |

| Chloroquine (B1663885) | K1 (multidrug-resistant) | 0.89 | nih.gov |

Beyond direct parasite killing, studies in animal models have explored the impact of this compound-containing extracts on disease progression. In vivo studies using mice infected with the rodent malaria parasite, Plasmodium berghei, are a standard model for assessing antimalarial efficacy. An ethanolic extract from Picrolemma huberi, a plant known to be rich in quassinoids like this compound, demonstrated a remarkable 93% inhibition of parasitic growth in infected mice. nih.gov This high level of parasite clearance is a strong indicator of the compound's potential to control the infection.

Furthermore, Isobrucein B has been shown to modulate host inflammatory responses, which are key markers of disease progression in malaria. The compound effectively inhibited the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor (TNF) and Interleukin-1β (IL-1β), by macrophages stimulated with lipopolysaccharide (LPS). who.int By mitigating the excessive inflammatory response that contributes to the pathology of severe malaria, this compound may reduce disease severity.

Survival Rate Improvements in Infected Animals

A critical measure of a potential new antimalarial drug's efficacy in preclinical models is its ability to improve the survival rate of infected animals. While specific survival data for animals treated solely with purified this compound are not extensively detailed in the available literature, the profound effect on parasite clearance strongly suggests a significant survival benefit.